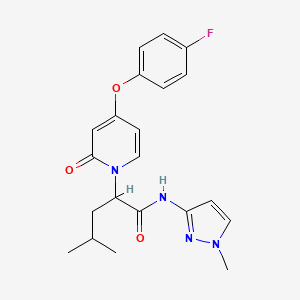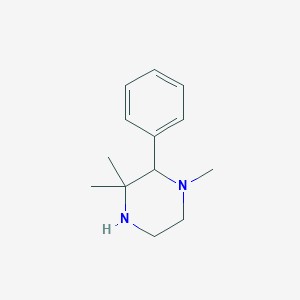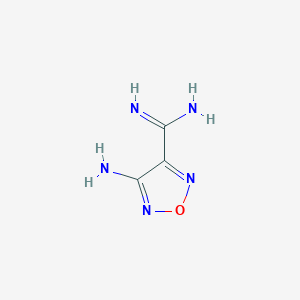
4-Amino-1,2,5-oxadiazole-3-carboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-1,2,5-oxadiazole-3-carboximidamide is a heterocyclic compound with the molecular formula C3H5N5O2. This compound is known for its unique structure, which includes an oxadiazole ring—a five-membered ring containing two nitrogen atoms and one oxygen atom. The presence of both amino and carboximidamide functional groups makes it a versatile compound in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-1,2,5-oxadiazole-3-carboximidamide typically involves the reaction of amidoxime with carboxylic acid derivatives. One common method includes the reaction of benzaldehyde with malonic acid in the presence of a catalytic amount of piperidine at 110°C to yield cinnamic acid. This intermediate is then reacted with amidoxime using carbonyl diimidazoles (CDI) in toluene to obtain the desired oxadiazole derivative .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Amino-1,2,5-oxadiazole-3-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxadiazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the oxadiazole ring.
Substitution: The amino and carboximidamide groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve reagents like alkyl halides and acyl chlorides under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted oxadiazole derivatives, which can have different functional groups attached to the ring, enhancing their chemical and biological properties .
Applications De Recherche Scientifique
4-Amino-1,2,5-oxadiazole-3-carboximidamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Mécanisme D'action
The mechanism of action of 4-Amino-1,2,5-oxadiazole-3-carboximidamide involves its interaction with molecular targets such as enzymes and receptors. For instance, it inhibits the PI3K signaling pathway by binding to the active site of the enzyme, preventing its activation and subsequent downstream signaling. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
3-Amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan: This compound is synthesized by reacting 4-Amino-1,2,5-oxadiazole-3-carboximidamide with acetamide at high temperatures.
INCB024360 (Epacadostat): A well-known inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), used in cancer immunotherapy.
Uniqueness: this compound stands out due to its dual functional groups (amino and carboximidamide), which provide versatility in chemical reactions and potential for diverse applications in research and industry. Its ability to inhibit key signaling pathways involved in cancer makes it a promising candidate for therapeutic development.
Propriétés
Formule moléculaire |
C3H5N5O |
|---|---|
Poids moléculaire |
127.11 g/mol |
Nom IUPAC |
4-amino-1,2,5-oxadiazole-3-carboximidamide |
InChI |
InChI=1S/C3H5N5O/c4-2(5)1-3(6)8-9-7-1/h(H3,4,5)(H2,6,8) |
Clé InChI |
YHIJOLKAHGHVML-UHFFFAOYSA-N |
SMILES canonique |
C1(=NON=C1N)C(=N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


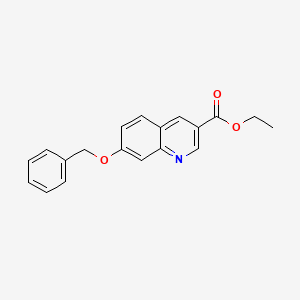
![[1,3]Dithiolo[4,5-c][1,2,5]thiadiazol-5-one](/img/structure/B13097460.png)
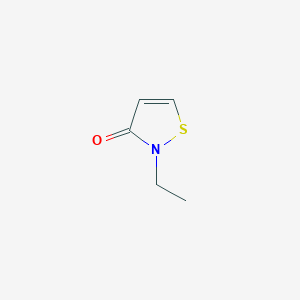
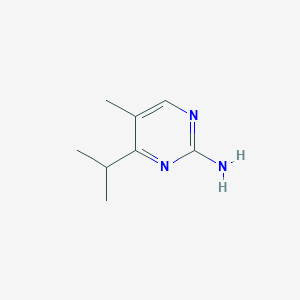
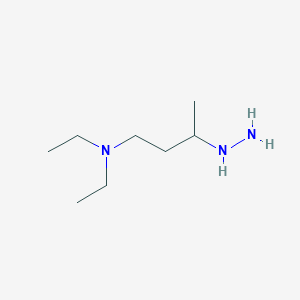
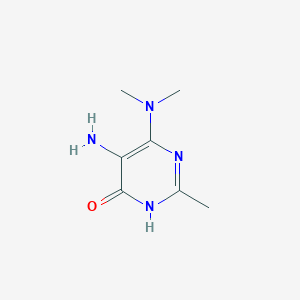

![5-Chloro-7-methoxy-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13097490.png)
![Imidazo[5,1-c][1,2,4]triazin-3-amine](/img/structure/B13097495.png)

